(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide

asymmetric organocatalysis aldol reaction enantioselectivity

(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide (CAS 1134192-85-0), also known as (R)-Hua Cat, is a chiral proline-sulfonamide organocatalyst. It contains a C₂₃H₃₈N₂O₃S framework (MW 422.62) combining a pyrrolidine-2-carboxamide core with a para-dodecylphenylsulfonyl tail that confers high solubility in non‑polar organic media.

Molecular Formula C23H38N2O3S
Molecular Weight 422.6 g/mol
Cat. No. B12053944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide
Molecular FormulaC23H38N2O3S
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2
InChIInChI=1S/C23H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)25-23(26)22-14-12-19-24-22/h15-18,22,24H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1
InChIKeyFAGYODAJNLXMRF-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide (Hua Cat) – Organocatalyst Baseline Characteristics and Identity for Procurement


(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide (CAS 1134192-85-0), also known as (R)-Hua Cat, is a chiral proline-sulfonamide organocatalyst [1]. It contains a C₂₃H₃₈N₂O₃S framework (MW 422.62) combining a pyrrolidine-2-carboxamide core with a para-dodecylphenylsulfonyl tail that confers high solubility in non‑polar organic media [2]. The compound operates through enamine/iminium activation and is distinguished from L‑proline and earlier proline sulfonamides by its ability to catalyze asymmetric C–C bond-forming reactions under neat or industrially acceptable solvent conditions at catalyst loadings as low as 2 mol %, while delivering >99 % ee and >99:1 dr in anti‑aldol processes [3].

Why Simple Proline or Common Proline Mimetics Cannot Substitute for (R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide


L‑Proline and early proline sulfonamides (e.g., methylsulfonyl proline) suffer from poor solubility in non‑polar solvents such as CH₂Cl₂ (<5 mg mL⁻¹), which restricts reaction concentration, lowers throughput, and limits access to the high diastereoselectivities attainable in low‑polarity media [1][2]. In side‑by‑side aldol experiments, L‑proline gave 65 % yield with only 1.7:1 dr and 67 % ee (syn), whereas Hua Cat delivered 95 % yield, >99:1 dr, and 99 % ee under standard conditions [2]. Similarly, the proline‑tetrazole analog provides 7:1 dr at best and cannot match the >99:1 dr achievable with the dodecylphenyl‑sulfonamide scaffold [2]. Because catalyst loading, solvent choice, and stereochemical outcome are interdependent, substituting a structurally simpler proline derivative directly compromises enantiomeric excess, diastereomeric ratio, and scalability—precisely the parameters that govern economic selection of a chiral catalyst for process chemistry.

Quantitative Differentiation Guide: (R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide Versus In‑Class Comparators


anti‑Aldol Stereoselectivity: >99 % ee, >99:1 dr vs. Proline‑Derived Comparators

In a direct head‑to‑head study using cyclohexanone and p‑nitrobenzaldehyde, Hua Cat (sulfonamide 11/55) achieved 95 % isolated yield with 99 % ee and >99:1 dr in dichloroethane at 4 °C with 1 equiv H₂O [1]. Under identical conditions, L‑proline (catalyst 1) gave only 22 % yield (98 % ee, 13:1 dr); proline tetrazole (catalyst 2) gave 91 % yield (98 % ee, 7:1 dr); methyl‑sulfonamide‑proline (catalyst 3) gave 42 % yield (99 % ee, 65:1 dr); tosyl‑proline (catalyst 5) gave 52 % yield (99 % ee, 92:1 dr). The p‑dodecylphenylsulfonamide uniquely delivered >99:1 dr while maintaining 99 % ee and the highest yield among all six catalysts tested [1]. In a subsequent full account, the anti‑aldol scope was expanded to achieve up to >99 % ee and >99:1 dr across a range of aldehyde/ketone pairs [2].

asymmetric organocatalysis aldol reaction enantioselectivity diastereoselectivity

Catalyst Loading Benchmark: 2 mol % Under Neat Conditions with Maintained Selectivity

Hua Cat facilitates aldol reactions at a catalyst loading as low as 2 mol % when the reaction is performed neat (solvent‑free), with continued high levels of enantio‑ and diastereoselectivity [1]. In contrast, L‑proline typically requires 10–30 mol % loading in polar solvents (DMSO/DMF) to achieve modest diastereoselectivities (1.7:1 dr), and proline tetrazole, while effective at 5–10 mol %, still delivers only 7:1 dr under comparable conditions [2]. The ability to operate at 2 mol % loading in the absence of solvent reduces catalyst cost per batch, simplifies work‑up, and aligns with industrial solvent‑minimization goals.

catalyst loading process chemistry aldol reaction neat conditions

Solubility in Non‑Polar Solvents: 300 mg mL⁻¹ in CH₂Cl₂ vs. <5 mg mL⁻¹ for Earlier Proline Sulfonamides

The p‑dodecylphenylsulfonamide tail confers solubility of 300 mg mL⁻¹ in dichloromethane, >60‑fold higher than prior proline sulfonamides 21, 22, and 30, which all exhibit <5 mg mL⁻¹ solubility in the same solvent [1]. This solubility differential enables higher reaction concentrations (1 M or greater), faster reaction rates, and use of industry‑standard non‑polar solvents such as 2‑methyl‑THF or dichloroethane, which further enhance stereoselectivity [2]. The patent literature explicitly identifies the long aliphatic chain (≥C₄) as the structural element responsible for this solubility advantage [3].

solubility non‑polar solvent organocatalyst process scalability

All‑Carbon Quaternary Stereocenter Construction – Capability Not Addressed by L‑Proline Alone

Proline aryl sulfonamides, exemplified by Hua Cat, are explicitly noted in the review literature for their ability to construct all‑carbon quaternary stereocenters with high enantio‑ and diastereoselectivity [1]. In the formal aza‑Diels–Alder reaction with aliphatic imines, Hua Cat provides access to bicyclo[2.2.2]octane scaffolds bearing quaternary centers through a divergent mechanistic pathway, delivering high ee and exclusive exo selectivity [2]. L‑Proline and proline tetrazole were previously shown to be less effective in this transformation class, with the tetrazole providing only narrow substrate scope (limited to formaldehyde‑derived imines) and modest endo:exo selectivity [2]. Furthermore, an organocatalyzed multicomponent coupling enabled by Hua Cat yields all‑carbon quaternary center‑containing cyclohexenones (Org. Lett. 2010), a transformation for which L‑proline alone is unreported to provide comparable quaternary center control.

quaternary stereocenter organocatalysis aza‑Diels–Alder tandem reaction

Scalability Demonstrated at 100 mmol Mannich Reaction and 1 mol Aldol Reaction

The practicality of Hua Cat for large‑scale synthesis has been experimentally validated: a 100 mmol (0.1 mol scale) Mannich reaction was performed using Hua Cat, and a 1 mol‑scale aldol reaction was conducted in a single 500 mL round‑bottom flask [1]. Both demonstrations employed industrially friendly solvents (neat or 2‑methyl‑THF) and maintained high stereoselectivity. This degree of demonstrated scalability is not reported for earlier proline sulfonamides 21, 22, or 30, whose low solubility precludes high‑concentration reactions at preparative scale.

scalability Mannich reaction process validation organocatalysis

Computationally Validated Non‑Classical Hydrogen Bonding Explains Enhanced anti Stereoselectivity

Density Functional Theory (DFT) calculations revealed that the enhanced diastereoselectivity of Hua Cat in anti‑aldol reactions arises from a non‑classical hydrogen bond between the aldehyde C–H and the sulfonamide S=O oxygen, which stabilizes the major Anti‑Re aldol transition state in the Houk–List model [1]. This mechanistic feature is specific to the sulfonamide architecture and is not available to simple proline, proline tetrazole, or MacMillan‑type imidazolidinone catalysts, which lack the sulfonamide S=O hydrogen‑bond acceptor. The computational model provides a rational basis for predicting that Hua Cat will deliver superior dr across a range of aldehyde/ketone substrates where this interaction is operative.

DFT computation non‑classical hydrogen bond transition state stereoselectivity origin

Recommended Research & Industrial Application Scenarios for (R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide


Scalable anti‑Selective Aldol Synthesis for Pharmaceutical Intermediates

When a synthetic route requires an anti‑aldol transformation with >99 % ee and >99:1 dr, Hua Cat is the indicated proline‑derived organocatalyst based on direct comparative data showing it outperforms L‑proline (1.7:1 dr), proline tetrazole (7:1 dr), and earlier proline sulfonamides (≤92:1 dr) [1]. The ability to operate at 2 mol % loading under neat conditions minimizes solvent waste and catalyst cost, while the validated 1‑mol scale demonstration provides a clear precedent for pilot‑plant implementation [2].

Construction of All‑Carbon Quaternary Stereocenters in Natural Product Total Synthesis

For target molecules containing quaternary carbon stereocenters—common in alkaloid natural products such as the iboga and Lycopodium families—Hua Cat enables formal aza‑Diels–Alder reactions and multicomponent couplings that are not accessible with L‑proline or proline tetrazole with comparable scope and selectivity [1]. Its exclusive exo selectivity in isoquinuclidine formation contrasts with chiral phosphoric acid catalysts that favor endo products (3–4:1), offering a complementary stereochemical outcome [2].

Non‑Polar Solvent Process Development for High‑Concentration Batch Manufacturing

Process chemists seeking to replace polar aprotic solvents (DMF, DMSO) with industrially preferred non‑polar solvents such as 2‑methyl‑THF or dichloromethane should select Hua Cat, whose 300 mg mL⁻¹ solubility in CH₂Cl₂ enables 1 M reaction concentrations—a >60‑fold improvement over earlier proline sulfonamides [1]. This solubility advantage has been explicitly linked to the para‑dodecylphenyl substituent in the patent literature, establishing structure–property rationale for procurement [2].

Organocatalytic Mannich Reactions for β‑Amino Acid and α‑Amino Acid Surrogate Production

Hua Cat is validated for syn‑selective Mannich reactions providing rapid access to α‑ and β‑amino acid surrogates in non‑polar solvents, including 2‑methyl‑THF [1]. The demonstrated 100 mmol scale example with maintained stereoselectivity supports procurement for medicinal chemistry programs requiring enantioenriched amino acid building blocks on a multi‑gram to kilogram scale [2].

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